![molecular formula C24H22N2OS B5917908 N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)
N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide, also known as BIA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BIA belongs to the class of indole-based compounds and has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. In
作用機序
The mechanism of action of N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide involves the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide has been found to induce the activation of caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide has been found to exhibit several biochemical and physiological effects. In cancer cells, N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide induces apoptosis, inhibits cell proliferation, and suppresses tumor growth. Inflammatory cells, N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide inhibits the production of pro-inflammatory cytokines and chemokines. N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide also exhibits antiviral activity by inhibiting the replication of hepatitis B and C viruses.
実験室実験の利点と制限
One advantage of using N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide exhibits anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections. However, one limitation of using N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide. One direction is to investigate the potential use of N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore the use of N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide in the treatment of other inflammatory diseases such as psoriasis and inflammatory bowel disease. Furthermore, the development of more water-soluble derivatives of N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide could enhance its bioavailability and efficacy.
合成法
N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide can be synthesized through a multi-step process involving the condensation of 2-phenylacetonitrile with 2-bromoacetophenone, followed by the reaction with 3-mercapto-1-methylindole. The resulting product is then subjected to benzyl bromide in the presence of sodium hydride, leading to the formation of N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide.
科学的研究の応用
N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide has been extensively studied for its potential use in cancer therapy. Studies have shown that N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide has been shown to exhibit antiviral activity against hepatitis B and C viruses.
特性
IUPAC Name |
N-benzyl-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-26-21-15-9-8-14-20(21)24(28-19-12-6-3-7-13-19)22(26)16-23(27)25-17-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLKOSEZMMNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NCC3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
![N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)
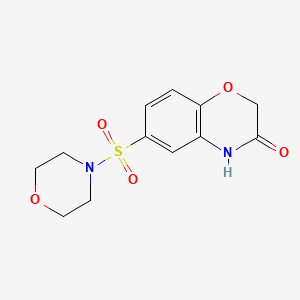
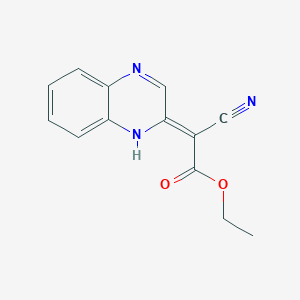
![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)
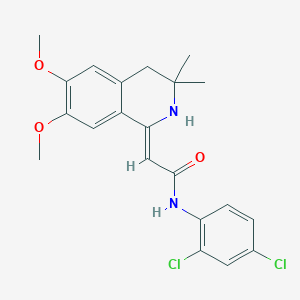
![5-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5917889.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide](/img/structure/B5917892.png)
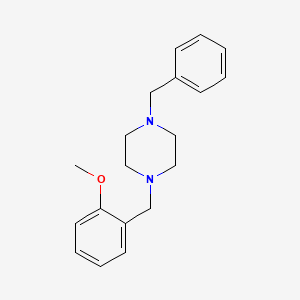
![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)
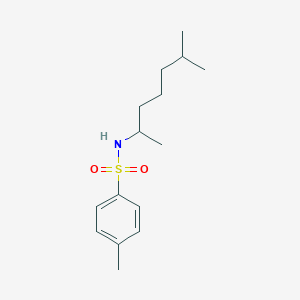
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)